molecular formula C20H18O7 B085761 Norsolorinic acid CAS No. 10254-99-6

Norsolorinic acid

Cat. No. B085761
CAS RN: 10254-99-6
M. Wt: 370.4 g/mol
InChI Key: XIJDBHLQUYAZJI-UHFFFAOYSA-N
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Description

Norsolorinic acid (NA) is a polyketide secondary metabolite produced by the fungus Aspergillus parasiticus. It is a precursor to the carcinogenic mycotoxin aflatoxin B1 (AFB1). NA has been found to have antifungal, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Anticancer Potential

Norsolorinic acid, derived from Aspergillus nidulans, has shown promising results in inhibiting the proliferation of human cancer cells. It exhibits antiproliferative activity in human breast adenocarcinoma MCF-7 cells, functioning through a Fas-mediated pathway without involving p53 and p21/WAF1. This suggests that the Fas/Fas ligand apoptotic system might be a primary pathway for its anticancer activity in these cells (Wang et al., 2008). Additionally, norsolorinic acid has been observed to inhibit the proliferation of T24 human bladder cancer cells. This effect was achieved by arresting the cell cycle at the G0/G1 phase and inducing apoptosis, potentially mediated by enhanced expression of p21 and activation of the Fas/membrane-bound Fas ligand apoptotic system (Wang et al., 2008).

Role in Aflatoxin Biosynthesis

Norsolorinic acid plays a significant role in aflatoxin biosynthesis in Aspergillus species. The enzyme Nor-1 in Aspergillus parasiticus is involved in converting norsolorinic acid to averantin, a crucial step in aflatoxin production (Zhou & Linz, 1999). Furthermore, a mutant of Aspergillus flavus with defective norsolorinic acid reductase, leading to blocked aflatoxin biosynthetic pathway and accumulation of norsolorinic acid, has been identified. This has implications for understanding and potentially controlling aflatoxin contamination in food commodities (Hua et al., 1999).

Enzymatic Functions and Interactions

The enzymatic function of norsolorinic acid in various biochemical processes has been studied. For instance, norsolorinic acid synthase (NorS), a complex of a polyketide synthase and fatty acid synthases, plays a crucial role in initiating norsolorinic acid synthesis in Aspergillus parasiticus (Watanabe & Townsend, 2002). Additionally, research has focused on the catalytic relationships between different types of polyketide synthases, like the norsolorinic acid synthase in Aspergillus parasiticus, shedding light on their functional mechanisms (Ma et al., 2006).

properties

IUPAC Name

2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,21,23-24,27H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJDBHLQUYAZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145263
Record name Norsolorinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norsolorinic acid

CAS RN

10254-99-6
Record name Norsolorinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10254-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norsolorinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC138557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norsolorinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORSOLORINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1W7A6D0J6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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